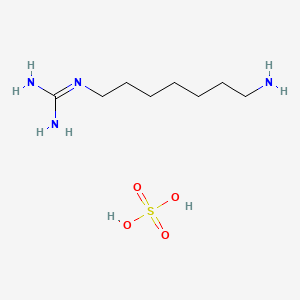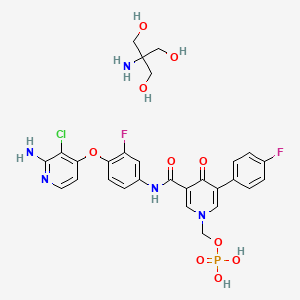
SCR-1481B1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
SCR-1481B1 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究受体激酶抑制及其对细胞信号通路的影響。
生物学: 用于研究肝细胞生长因子受体和血管内皮生长因子受体 2 在癌症进展和转移中的作用。
医学: 研究其在治疗依赖肝细胞生长因子受体和血管内皮生长因子受体 2 激活的癌症中的潜在治疗应用。
作用机制
SCR-1481B1 通过抑制肝细胞生长因子受体和血管内皮生长因子受体 2 的活性发挥作用。这些受体参与调节细胞生长、存活和血管生成的關鍵信号通路。 通过阻断这些受体的活性,this compound 可以破坏促进癌细胞增殖和转移的信号通路 .
生化分析
Biochemical Properties
c-Met Inhibitor 2 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the c-Met kinase. This interaction prevents the phosphorylation of c-Met and subsequent activation of downstream signaling pathways. The compound has shown high selectivity and potency in inhibiting both wild-type and mutant forms of c-Met . In biochemical assays, c-Met Inhibitor 2 interacts with key residues in the c-Met active site, including Phe1223 and Tyr1159, which are involved in pi-pi interactions, and Met1160, which forms hydrogen bonds .
Cellular Effects
c-Met Inhibitor 2 has demonstrated significant effects on various cell types, particularly cancer cells. By inhibiting c-Met, the compound disrupts the HGF/c-Met signaling axis, leading to reduced cell proliferation, increased apoptosis, and decreased angiogenesis . The inhibitor also affects several key signaling pathways, including PI3K/AKT, Ras/MAPK, and JAK/STAT, which are crucial for cell survival and proliferation . Additionally, c-Met Inhibitor 2 has been shown to modulate gene expression and cellular metabolism, further contributing to its anti-tumor effects .
Molecular Mechanism
At the molecular level, c-Met Inhibitor 2 exerts its effects by binding to the ATP-binding site of c-Met, thereby preventing its phosphorylation and activation . This inhibition blocks the downstream signaling pathways that are essential for tumor cell growth and survival. The compound’s high affinity for c-Met is attributed to its interactions with specific amino acid residues in the kinase domain, including hydrogen bonds with Met1160 and pi-pi interactions with Phe1223 and Tyr1159 . These interactions stabilize the inhibitor within the active site, ensuring effective inhibition of c-Met activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of c-Met Inhibitor 2 have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that prolonged exposure to c-Met Inhibitor 2 can lead to sustained inhibition of c-Met signaling and long-term suppression of tumor growth .
Dosage Effects in Animal Models
The effects of c-Met Inhibitor 2 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications .
Metabolic Pathways
c-Met Inhibitor 2 is involved in several metabolic pathways, primarily through its interaction with c-Met and downstream signaling molecules . The inhibition of c-Met affects various metabolic processes, including glucose uptake and lactate production, which are critical for tumor cell metabolism . Additionally, the compound may influence the activity of enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, c-Met Inhibitor 2 is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, c-Met Inhibitor 2 accumulates in specific compartments, where it exerts its inhibitory effects on c-Met . The distribution of the compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of c-Met Inhibitor 2 plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with c-Met and other signaling molecules . Targeting signals and post-translational modifications may direct c-Met Inhibitor 2 to specific cellular compartments, enhancing its inhibitory effects . Additionally, the localization of the compound within subcellular organelles may influence its stability and degradation .
准备方法
SCR-1481B1 的合成涉及多个步骤,包括形成关键中间体及其后续偶联反应条件通常涉及使用有机溶剂,如二甲基亚砜,以及催化剂以促进反应 .
This compound 的工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该化合物通常通过结晶或色谱技术进行纯化,以达到研究和开发所需的质量 .
化学反应分析
SCR-1481B1 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 可以进行还原反应来修饰分子中的某些官能团。
取代: 该化合物可以进行取代反应,其中特定原子或基团被其他原子或基团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
SCR-1481B1 在同时抑制肝细胞生长因子受体和血管内皮生长因子受体 2 方面是独特的。类似的化合物包括:
瑞戈非尼: 抑制多种受体酪氨酸激酶,包括血管内皮生长因子受体。
索拉非尼: 靶向血管内皮生长因子受体和其他受体酪氨酸激酶。
多维替尼: 抑制成纤维细胞生长因子受体和血管内皮生长因子受体
这些化合物在抑制受体酪氨酸激酶方面与 this compound 有一些相似之处,但 this compound 对肝细胞生长因子受体和血管内皮生长因子受体 2 的双重靶向使其与众不同。
属性
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKZXWUASKHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClF2N5O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes PF-04217903 a promising c-Met inhibitor compared to earlier attempts?
A1: PF-04217903 distinguishes itself through its exquisite selectivity for c-Met and impressive potency. Initial attempts to develop c-Met inhibitors often faced challenges with low kinase selectivity, leading to undesirable off-target effects [, ]. PF-04217903 was specifically designed using structure-based drug design, starting from an oxindole hydrazide scaffold that demonstrated exceptional selectivity. This approach resulted in a compound with significantly improved selectivity for c-Met compared to other kinases, including VEGFR-2 and IGF-1R, which are often targeted by similar inhibitors [, ]. This enhanced selectivity is crucial for minimizing potential side effects and improving the drug's safety profile.
Q2: How does PF-04217903 interact with the c-Met kinase domain?
A2: While the research primarily focuses on PF-04217903, insights into its binding mode can be drawn from the study of related compound 10, an oxindole hydrazide c-Met inhibitor. Compound 10 was co-crystallized with the non-phosphorylated c-Met kinase domain, revealing a unique binding interaction []. This unique interaction likely contributes to the high selectivity observed with this class of inhibitors. Although the exact binding mode of PF-04217903 is not explicitly described, its structural similarity to compound 10 suggests a similar interaction with the c-Met kinase domain.
Q3: What preclinical data supports the potential of PF-04217903 as an anticancer therapeutic?
A3: Preclinical studies demonstrated that PF-04217903 effectively inhibited the growth of c-Met-dependent tumors []. The compound displayed favorable pharmacokinetic properties following oral administration, indicating good absorption and distribution within the body []. Moreover, PF-04217903 exhibited an acceptable safety profile in preclinical models, paving the way for its advancement into clinical trials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
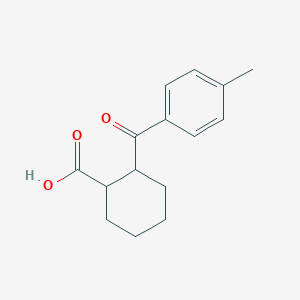
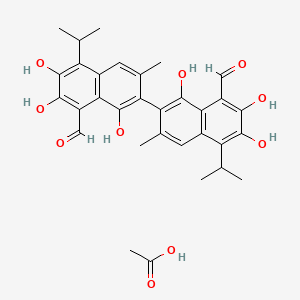
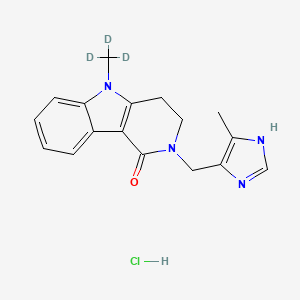
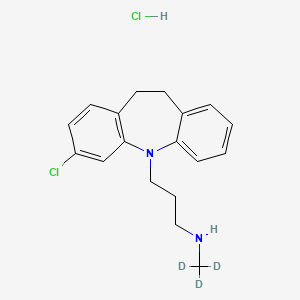

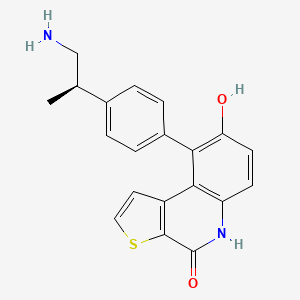

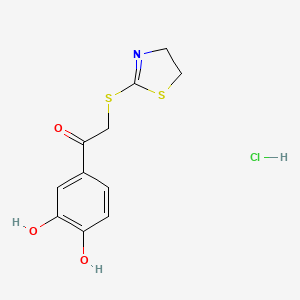
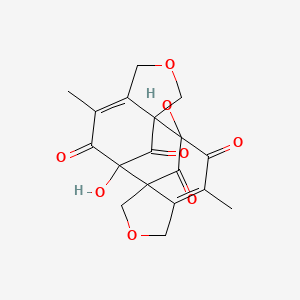


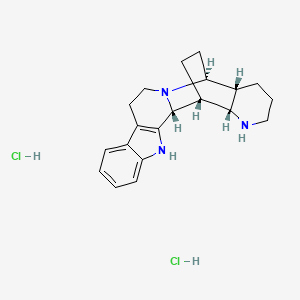
![[(2R,3R,4S,6S,8R,9R,13S,16S,18R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;perchloric acid](/img/structure/B1139275.png)
